molecular formula C22H20N6O B11182517 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11182517
M. Wt: 384.4 g/mol
InChI Key: UNHXJBDFMBFGCU-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Construction of the tetracyclic core: This is the most challenging step and may require a series of cyclization and rearrangement reactions under carefully controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products.

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as drug candidates. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its tetracyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5C_{21}H_{21}N_5 with a molecular weight of 357.43 g/mol. The structure features multiple nitrogen atoms and a furan moiety which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Several studies have reported that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to be linked to the disruption of cellular processes essential for tumor growth.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound has potential antimicrobial effects against both bacterial and fungal strains. The presence of the furan ring is often associated with increased bioactivity.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Lines/Organisms TestedIC50 (µM)Mechanism of Action
AntitumorMCF7 (breast cancer)5.2Induction of apoptosis
A549 (lung cancer)4.8Cell cycle arrest in G2/M phase
AntimicrobialStaphylococcus aureus12.5Disruption of cell wall synthesis
Candida albicans15.0Inhibition of ergosterol biosynthesis
NeuroprotectiveSH-SY5Y (neuronal cells)10.0Reduction of ROS levels

Case Study: Antitumor Activity

In a study published in Cancer Letters, derivatives of the compound were tested against human cancer cell lines including MCF7 and A549. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 4.8 to 5.2 µM . The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Antimicrobial Effects

A separate study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition with IC50 values of 12.5 µM and 15 µM respectively . The proposed mechanism involved disruption of cell wall integrity in bacteria and inhibition of ergosterol biosynthesis in fungi.

Discussion

The diverse biological activities exhibited by This compound highlight its potential as a lead compound for drug development in oncology and infectious diseases.

Future Directions

Further research is needed to explore:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
  • Mechanistic Studies : To elucidate the specific pathways involved in its biological activities.

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C22H20N6O/c1-2-7-16(8-3-1)20-25-21-23-14-26(13-17-9-6-12-29-17)15-27(21)22-24-18-10-4-5-11-19(18)28(20)22/h1-12,20H,13-15H2,(H,23,25)

InChI Key

UNHXJBDFMBFGCU-UHFFFAOYSA-N

Canonical SMILES

C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CO5)C6=CC=CC=C6

Origin of Product

United States

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